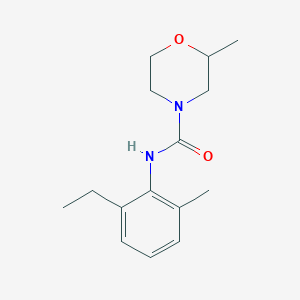
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide, commonly known as MEM, is a synthetic compound that belongs to the class of morpholine carboxamides. It is widely used in scientific research due to its unique properties and potential applications in various fields. In
Wirkmechanismus
The exact mechanism of action of MEM is not fully understood, but it is believed to act as a selective antagonist of the voltage-gated sodium channels, thereby reducing the excitability of neurons and inhibiting the transmission of pain signals. It also modulates the activity of the GABAergic system, which is involved in the regulation of anxiety and seizure activity.
Biochemical and Physiological Effects
MEM has been shown to produce a range of biochemical and physiological effects, including the inhibition of the release of pro-inflammatory cytokines, the reduction of oxidative stress, and the modulation of the activity of various neurotransmitter systems. It has also been shown to have a low toxicity profile and a favorable pharmacokinetic profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MEM in lab experiments is its potency and selectivity, which allows for precise modulation of neuronal activity. It also has a relatively low toxicity profile, which makes it suitable for in vivo studies. However, one of the limitations of using MEM is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of MEM, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of other neurological disorders, and the elucidation of its precise mechanism of action. Additionally, the use of MEM in combination with other drugs or therapies may provide synergistic effects and enhance its therapeutic potential.
Synthesemethoden
MEM can be synthesized through a multistep process that involves the reaction of 2-ethyl-6-methylphenol with 2-chloro-N-methylmorpholine, followed by the addition of dimethylamine and acetic anhydride. The resulting product is then purified through recrystallization and characterized through various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
MEM has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit potent analgesic, anti-inflammatory, and anticonvulsant properties, making it a promising candidate for the development of novel therapeutics for the treatment of pain and neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-13-7-5-6-11(2)14(13)16-15(18)17-8-9-19-12(3)10-17/h5-7,12H,4,8-10H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKAPIFQCFOGWLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)N2CCOC(C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-6-methylphenyl)-2-methylmorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(5-bromofuran-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7511867.png)
![1-[(3-Cyanophenyl)methyl]-3-(3-fluorophenyl)-1-methylurea](/img/structure/B7511870.png)
![2,2-dimethyl-N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7511876.png)

![(5-Ethylfuran-2-yl)-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7511885.png)

![N-[(5-bromofuran-2-yl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7511896.png)

